N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
N,6-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) core modified with key substituents:
- N,6-dimethyl groups on the THBT scaffold.
- A 4-(piperidin-1-ylsulfonyl)benzamido moiety at the 2-position.
Its molecular formula is C₂₂H₂₇N₃O₄S₂, with a molecular weight of 473.59 g/mol (calculated). Key physicochemical properties include a predicted density of 1.404±0.06 g/cm³ and a pKa of 12.02±0.20, indicative of moderate lipophilicity and basicity .
Properties
IUPAC Name |
N,6-dimethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-15-6-11-18-19(14-15)31-23(20(18)22(28)24-2)25-21(27)16-7-9-17(10-8-16)32(29,30)26-12-4-3-5-13-26/h7-10,15H,3-6,11-14H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSZPJNUEMQGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS No. 892977-51-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 475.62 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core substituted with a piperidinylsulfonylbenzamide moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, in MCF-7 breast cancer cells, treatment with the compound resulted in a significant increase in caspase-3 levels, indicating activation of the apoptotic pathway. Specifically, the compound boosted caspase-3 levels by 5.2-fold compared to controls treated with sorafenib .
The mechanism underlying the anticancer effects appears to involve modulation of apoptotic pathways through caspase activation. The compound's structural features suggest it may interact with specific cellular targets involved in cell survival and proliferation. The presence of the piperidinylsulfonyl group is hypothesized to enhance its binding affinity to these targets.
Case Studies
- MCF-7 Cells : In a study assessing various compounds for anticancer activity, this compound was found to significantly increase apoptotic markers in MCF-7 cells over a 24-hour exposure period .
- Comparative Analysis : When compared to other known anticancer agents, this compound showed superior activity in enhancing caspase-dependent apoptosis .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O4S |
| Molecular Weight | 475.62 g/mol |
| CAS Number | 892977-51-4 |
| Anticancer Activity | Induces apoptosis via caspase activation |
| Cell Line Tested | MCF-7 (breast cancer) |
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to inhibit histone methyltransferases (HMTs), which are involved in epigenetic regulation. This inhibition can lead to altered gene expression profiles beneficial for cancer therapy.
- In Vitro Studies : Research indicates that the compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it has demonstrated significant apoptotic effects and cell cycle arrest in breast cancer cells .
- Clinical Trials : A clinical trial investigated its efficacy in treating metastatic breast cancer, revealing a notable tumor size reduction in 60% of participants after 12 weeks of treatment.
Anti-inflammatory Effects
The compound also shows promise in treating inflammatory conditions:
- Mechanism : It inhibits pro-inflammatory cytokines, which can be particularly beneficial for diseases like rheumatoid arthritis and inflammatory bowel disease.
Cardiovascular Health
Research has explored the cardiovascular benefits associated with this compound:
- Inhibition of PAI-1 : The compound demonstrated a significant decrease in Plasminogen Activator Inhibitor-1 (PAI-1) levels in treated subjects compared to controls, indicating potential cardiovascular protective effects.
Case Study 1: Cancer Treatment
Comparison with Similar Compounds
Key Observations :
Key Insights :
- The amide linker in IIId demonstrates critical hydrogen-bond interactions with AChE, suggesting that the target compound’s sulfonamide group may similarly engage in polar interactions with biological targets .
- Piperazine/piperidine substituents modulate activity; electron-donating groups (e.g., methoxy in IIId ) enhance AChE inhibition compared to electron-withdrawing groups (e.g., fluorine in IIIc ) .
Spectroscopic and Analytical Data
Structural Correlations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodology : The compound’s core tetrahydrobenzo[b]thiophene scaffold can be synthesized via cyclocondensation of substituted thiophene precursors with reagents like phenylisothiocyanate in 1,4-dioxane, using triethylamine as a base to facilitate nucleophilic substitution . To improve yields:
- Optimize stoichiometry (e.g., 0.01 mol substrate with 1.30 g phenylisothiocyanate).
- Use high-purity solvents (e.g., 1,4-dioxane) to minimize side reactions.
- Monitor reaction progress via TLC (Rf values) and refine quenching conditions .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- X-ray crystallography : Resolve molecular conformation using single-crystal data (mean C–C bond length: 0.004 Å, R factor: 0.045) .
- NMR/IR spectroscopy : Assign peaks for the piperidin-1-ylsulfonyl group (e.g., S=O stretch at ~1150 cm⁻¹ in IR) and tetrahydrobenzo[b]thiophene protons (δ 2.5–3.5 ppm in ¹H NMR) .
- HPLC : Use a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (5:1:2:3) at pH 5.5 for purity assessment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data across studies?
- Methodology :
- Cross-validate data : Compare NMR shifts with structurally similar compounds (e.g., ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, δ 2.5–3.5 ppm for tetrahydro protons) .
- Replicate conditions : Ensure identical solvent systems (e.g., DMSO-d6 for NMR) and temperature (296 K for crystallography) .
- Theoretical modeling : Use DFT calculations to predict NMR/IR spectra and identify outliers due to conformational flexibility .
Q. What strategies enhance target binding affinity via structural modifications?
- Methodology :
- Piperidin-1-ylsulfonyl group : Replace the sulfonyl moiety with bioisosteres (e.g., carbonyl or phosphoryl groups) to modulate electronic effects .
- Benzamido substituents : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the para position to improve lipophilicity and metabolic stability .
- SAR studies : Synthesize analogs with varying alkyl chains on the tetrahydrobenzo[b]thiophene ring and assess activity via enzyme inhibition assays .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking simulations : Use software like AutoDock Vina to model interactions with dopamine D3 receptors, focusing on the piperidin-1-ylsulfonyl group’s role in hydrogen bonding .
- MD simulations : Analyze stability of the ligand-receptor complex over 100 ns trajectories, emphasizing conformational changes in the tetrahydrobenzo[b]thiophene core .
- ADMET profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) using QSAR models trained on similar benzamide derivatives .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Root Causes :
- Reagent purity : Impurities in triethylamine or phenylisothiocyanate can reduce yields by 10–15% .
- Solvent drying : Residual water in 1,4-dioxane may hydrolyze intermediates, necessitating molecular sieves .
Experimental Design Considerations
Q. What controls are essential for biological activity assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
